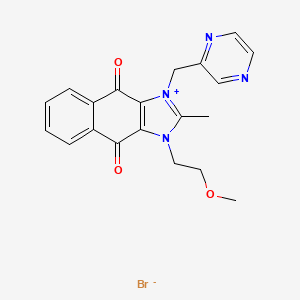
Nocodazol
Descripción general
Descripción
El Nocodazol es un agente antineoplásico conocido por su capacidad para interferir con la polimerización de los microtúbulos. Este compuesto se utiliza ampliamente en la investigación de biología celular para sincronizar el ciclo de división celular al detener las células en la fase G2/M. El this compound tiene una fórmula molecular de C14H11N3O3S y una masa molar de 301,32 g/mol .
Aplicaciones Científicas De Investigación
El Nocodazol se utiliza ampliamente en la investigación científica, particularmente en los campos de la biología celular, la investigación del cáncer y el desarrollo de fármacos. Algunas de sus aplicaciones clave incluyen:
Sincronización del ciclo celular: El this compound se utiliza para sincronizar células en fases específicas del ciclo celular, lo que ayuda en el estudio de la división y proliferación celular.
Investigación del cáncer: Debido a su capacidad para interrumpir la dinámica de los microtúbulos, el this compound se utiliza para estudiar los mecanismos de crecimiento de las células cancerosas y para detectar posibles fármacos anticancerígenos.
Desarrollo de fármacos: El this compound sirve como compuesto modelo para el desarrollo de nuevos fármacos que se dirigen a los microtúbulos y otras estructuras celulares.
Estudios biológicos: Los investigadores utilizan el this compound para investigar los roles de los microtúbulos en varios procesos celulares, incluido el transporte vesicular y la citocinesis.
Mecanismo De Acción
El Nocodazol ejerce sus efectos uniéndose a la beta-tubulina, una subunidad proteica de los microtúbulos. Esta unión interrumpe la dinámica de ensamblaje y desensamblaje de los microtúbulos, evitando la formación del huso mitótico durante la división celular. Como resultado, las células se detienen en la fase G2/M, lo que lleva a la apoptosis en las células que se dividen rápidamente . Además, se ha demostrado que el this compound inhibe la vía de señalización Wnt al estimular la expresión de LATS2, lo que interfiere con la interacción entre beta-catenina y BCL9 .
Análisis Bioquímico
Biochemical Properties
Nocodazole interacts with β-tubulin, a protein that is a key component of microtubules . By binding to β-tubulin, Nocodazole disrupts the assembly and disassembly dynamics of microtubules . This interaction with β-tubulin and the subsequent disruption of microtubule dynamics is the primary biochemical reaction involving Nocodazole .
Cellular Effects
Nocodazole has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the polymerization of microtubules, which are essential components of the cell’s cytoskeleton . This interference can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Nocodazole has been shown to decrease the oncogenic potential of cancer cells via microtubules-independent mechanisms .
Molecular Mechanism
The molecular mechanism of Nocodazole involves its binding to β-tubulin, which disrupts the assembly and disassembly dynamics of microtubules . This disruption impairs the formation of the metaphase spindles during the cell division cycle . Nocodazole also stimulates the expression of LATS2, which potently inhibits the Wnt signaling pathway by abrogating the interaction between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nocodazole can change over time. For instance, Nocodazole treatment can significantly reduce the axon extension rate and increase the axon diameter without affecting the rate of production of axoplasm or microtubule polymer . Prolonged arrest of cells in mitosis due to Nocodazole treatment typically results in cell death by apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of Nocodazole can vary with different dosages. For example, a dosage of 165–330 nM Nocodazole significantly reduces axon extension rate and increases axon diameter .
Transport and Distribution
Nocodazole’s transport and distribution within cells and tissues are closely tied to its interaction with microtubules . Nocodazole-dependent microtubule depolymerization can result in a loss in the colocalization of certain cellular components .
Subcellular Localization
Nocodazole primarily localizes to the microtubules within the cell . Its effects on microtubule dynamics can influence its subcellular localization, as well as the localization of other proteins and cellular components .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Nocodazol se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2-aminobenzimidazol con cloruro de tiofeno-2-carbonilo, seguida de metilación con cloroformiato de metilo. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el cloroformo, con las reacciones llevándose a cabo a temperaturas controladas .
Métodos de producción industrial
La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala. El compuesto se prepara a menudo en instalaciones de grado farmacéutico, garantizando alta pureza y consistencia. El producto final se almacena típicamente como un polvo liofilizado para mantener la estabilidad y la potencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El Nocodazol se somete a varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el this compound, lo que podría alterar su actividad biológica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades químicas y biológicas alteradas.
Comparación Con Compuestos Similares
El Nocodazol es similar a otros compuestos que se dirigen a los microtúbulos, como la vincristina, la colcemida y el mebendazol. tiene propiedades únicas que lo hacen particularmente útil en la investigación:
Vincristina: Al igual que el this compound, la vincristina interrumpe la dinámica de los microtúbulos, pero se utiliza principalmente como agente quimioterapéutico.
Colcemida: La colcemida también interfiere con la polimerización de los microtúbulos, pero tiene propiedades farmacocinéticas diferentes en comparación con el this compound.
Mebendazol: El mebendazol está estructuralmente relacionado con el this compound, con un anillo de benceno reemplazado por tiofeno. .
Los efectos reversibles del this compound sobre los microtúbulos y su capacidad para sincronizar el ciclo celular lo convierten en una herramienta valiosa en la investigación de biología celular .
Propiedades
IUPAC Name |
methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVNWMVYQXFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031800 | |
| Record name | Nocodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nocodazole is a white powder. (NTP, 1992) | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992) | |
| Record name | SID46500439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
31430-18-9 | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nocodazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocodazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocodazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nocodazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | nocodazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nocodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nocodazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOCODAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1WY3R615 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
570 °F (decomposes) (NTP, 1992) | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , , , ] Nocodazole is a well-established microtubule-destabilizing agent. It binds to β-tubulin, disrupting microtubule polymerization and dynamics. This disruption can lead to cell cycle arrest, specifically at the G2/M phase, by interfering with the formation of the mitotic spindle.
A: [, , , , ] Yes, research suggests that nocodazole can influence cellular processes independently of its microtubule-disrupting effects. For example, it has been shown to inhibit insulin-stimulated glucose transport in adipocytes at concentrations that do not significantly affect microtubule polymerization. Additionally, nocodazole has been reported to inhibit kinases, including ABL, c-KIT, BRAF, and MEK, which are involved in cell signaling pathways.
A: [] While the exact mechanism is not fully understood, nocodazole appears to directly affect glucose transporter function. In 3T3-L1 adipocytes, higher concentrations of nocodazole inhibited insulin-stimulated glucose uptake without preventing GLUT4 translocation to the cell surface. This suggests an effect on transporter activity itself rather than translocation.
A: [] Nocodazole exhibits high affinity for several cancer-related kinases, including ABL, c-KIT, BRAF, and MEK. Notably, it binds to the drug-resistant ABL(T315I) mutant. Docking simulations suggest that nocodazole's aminobenzimidazole moiety fits into the ATP binding sites of these kinases.
A: [] The molecular formula of nocodazole is C14H11N3O3S and its molecular weight is 301 Da.
ANone: While the provided research articles don't go into detail regarding specific spectroscopic data for nocodazole, such information can be found in resources like chemical databases and the compound's safety data sheet.
ANone: The provided research articles primarily focus on nocodazole's biological activity and don't provide specific information on its material compatibility or stability under various conditions.
ANone: Nocodazole is not known to possess catalytic properties. Its primary mode of action involves binding to tubulin and disrupting microtubule dynamics rather than catalyzing chemical reactions.
A: [, ] Yes, docking simulations have been performed to study the binding mode of nocodazole to kinases, specifically focusing on its interaction with the ATP binding site. These simulations provide insights into the structural basis of nocodazole's inhibitory activity against these kinases.
A: [] The low molecular weight of nocodazole (301 Da) suggests it could serve as a scaffold for developing more potent inhibitors. The aminobenzimidazole moiety has been identified as crucial for its interaction with kinases. Modifications to this and other parts of the molecule could potentially lead to derivatives with altered potency, selectivity, and pharmacological properties.
ANone: The provided research papers don't delve into specific details about nocodazole's formulation strategies or its stability under various conditions.
ANone: Specific information on SHE regulations surrounding nocodazole is not discussed in the provided research articles. As with all laboratory chemicals, appropriate handling, storage, and disposal procedures should be followed according to established safety guidelines and local regulations.
ANone: The provided research articles focus on the cellular and molecular effects of nocodazole and don't extensively cover its PK/PD properties like absorption, distribution, metabolism, and excretion (ADME).
A: [, , , , , ] Numerous in vitro studies have been conducted using various cell lines, including cancer cell lines, to investigate the effects of nocodazole on cell cycle progression, microtubule dynamics, signal transduction pathways, and apoptosis. Additionally, in vivo studies using animal models, such as the mouse footpad inoculation model for West Nile virus, have been conducted to investigate the role of microtubules in viral entry into the brain.
A: [, ] Resistance to nocodazole can arise through various mechanisms, including alterations in microtubule dynamics, mutations in tubulin, and upregulation of drug efflux pumps. Cross-resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids, can also occur.
ANone: The provided research doesn't focus on drug delivery and targeting strategies for nocodazole.
ANone: The research papers provided don't offer specific insights into biomarkers or diagnostics related to nocodazole treatment.
A: [, , , , , , ] Researchers employ a range of techniques to study nocodazole and its effects:* Flow Cytometry: This method is used to analyze cell cycle progression, identify cell populations in different phases, and assess apoptosis.* Immunofluorescence Microscopy: This technique visualizes microtubules and other cellular structures by labeling them with fluorescently tagged antibodies.* Western Blotting: This method allows for the detection and quantification of specific proteins, such as signaling molecules and cell cycle regulators, in cell lysates.* Real-time PCR: This technique quantifies gene expression levels, providing insights into the transcriptional regulation of genes involved in various cellular processes.
ANone: The provided research focuses on the biological effects of nocodazole and doesn't cover its environmental impact or degradation pathways.
ANone: The research papers provided do not explore the dissolution rate or solubility of nocodazole in various media.
ANone: The research articles provided don't detail the validation processes for specific analytical methods used in nocodazole research.
ANone: The provided research articles don't contain information on the quality control and assurance processes specific to nocodazole.
ANone: The research papers provided do not offer details on the immunogenicity of nocodazole or its potential to trigger immunological responses.
ANone: The research articles do not delve into interactions between nocodazole and drug transporters.
ANone: The research presented doesn't include specific information about nocodazole's influence on drug-metabolizing enzymes.
ANone: This set of research papers focuses on the biological activity of nocodazole and its use as a research tool, rather than its biocompatibility or biodegradability.
A: Researchers often use alternative microtubule-disrupting agents like vinblastine [], colchicine [, ], and taxol (paclitaxel) [, , ] to study microtubule dynamics and cell cycle progression. These agents have different mechanisms of action and effects on microtubule stability. The choice of agent depends on the specific research question being addressed.
ANone: The research articles provided do not address nocodazole's recycling or waste management aspects.
ANone: Specific research infrastructure and resources dedicated to nocodazole research are not discussed in the provided research articles.
A: [, , , ] Nocodazole research exemplifies cross-disciplinary collaboration, bridging:* Cell Biology: Understanding microtubule function, cell division, and intracellular trafficking.* Cancer Research: Exploring nocodazole's anticancer properties and resistance mechanisms.* Immunology: Investigating the role of microtubules in immune cell function and pathogen responses. * Virology: Studying viral entry mechanisms and the role of microtubules in viral infection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)









![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)
